molecular formula C16H15FN2O5 B6211110 (3-fluorophenyl)methyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate CAS No. 1012737-22-2

(3-fluorophenyl)methyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate

Cat. No.: B6211110
CAS No.: 1012737-22-2
M. Wt: 334.3
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Description

(3-fluorophenyl)methyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate is a chemical compound with a complex structure that includes a fluorophenyl group, a hydroxyethylamino group, and a nitrobenzoate group

Preparation Methods

The synthesis of (3-fluorophenyl)methyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate typically involves multiple steps, including the introduction of the fluorophenyl group, the formation of the hydroxyethylamino group, and the nitration of the benzoate group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Amination: The hydroxyethylamino group can be introduced through amination reactions, often involving the use of ethylene oxide and an appropriate amine.

    Fluorination: The fluorophenyl group is typically introduced through fluorination reactions using fluorinating agents such as hydrogen fluoride or fluorine gas.

Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(3-fluorophenyl)methyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3-fluorophenyl)methyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)methyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(3-fluorophenyl)methyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate can be compared with other similar compounds, such as:

  • 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of a fluorophenyl group, a hydroxyethylamino group, and a nitrobenzoate group, which confer distinct chemical and biological properties.

Properties

CAS No.

1012737-22-2

Molecular Formula

C16H15FN2O5

Molecular Weight

334.3

Purity

0

Origin of Product

United States

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